molecular formula C14H12Cl2N2O3S B11021758 N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B11021758
M. Wt: 359.2 g/mol
InChI Key: ABSYOCZFEQDTFL-UHFFFAOYSA-N
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Description

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a synthetic organic compound with the molecular formula C14H12Cl2N2O3S It is characterized by the presence of a sulfonamide group attached to a dichlorophenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 3-aminophenylacetamide.

    Reaction: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Solvent recovery and recycling processes are also integrated to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of 3-aminophenylacetamide and 2,5-dichlorobenzenesulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or bacterial infections.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is unique due to the specific positioning of the dichlorophenyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

N-[3-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-2-4-12(8-11)18-22(20,21)14-7-10(15)5-6-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

ABSYOCZFEQDTFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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